![molecular formula C16H21NO4 B14695147 2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane CAS No. 32118-87-9](/img/structure/B14695147.png)
2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane is a chemical compound known for its unique structural properties and potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the electrophilic carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxirane derivatives.
科学研究应用
2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows the compound to interact with various molecular targets, such as enzymes and receptors, potentially modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3-[3-methyl-5-(4-aminophenoxy)pent-3-en-1-yl]oxirane: Similar structure but with an amino group instead of a nitro group.
2,2-Dimethyl-3-[3-methyl-5-(4-chlorophenoxy)pent-3-en-1-yl]oxirane: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes where such properties are desired.
属性
CAS 编号 |
32118-87-9 |
|---|---|
分子式 |
C16H21NO4 |
分子量 |
291.34 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-enyl]oxirane |
InChI |
InChI=1S/C16H21NO4/c1-12(4-9-15-16(2,3)21-15)10-11-20-14-7-5-13(6-8-14)17(18)19/h5-8,10,15H,4,9,11H2,1-3H3 |
InChI 键 |
UGSYNLQFWNTOAK-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCOC1=CC=C(C=C1)[N+](=O)[O-])CCC2C(O2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)
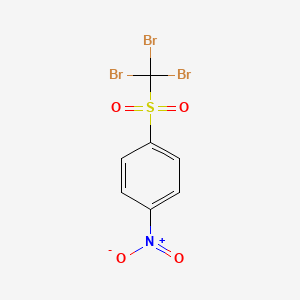
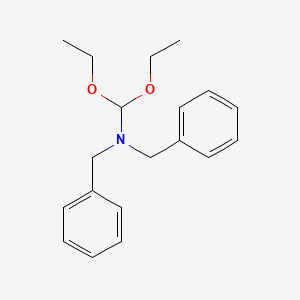



![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
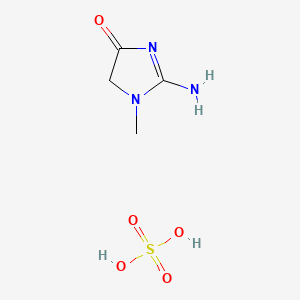
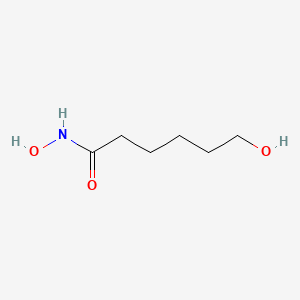

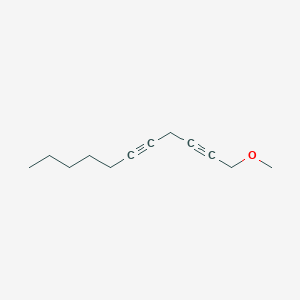
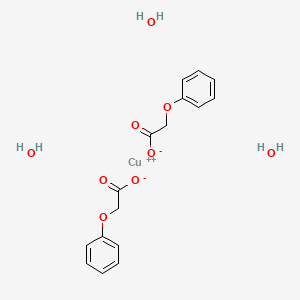
![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)

